N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide is a synthetic organic compound with the molecular formula C11H18N2OS This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a dimethylamino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with N,N-dimethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-{[1-(5-methylthiophen-2-yl)ethyl]amino}methylcyclohexan-1-amine
- N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}methylbenzamide
Uniqueness
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2OS |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(5-methylthiophen-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C11H18N2OS/c1-8-5-6-10(15-8)9(2)12-7-11(14)13(3)4/h5-6,9,12H,7H2,1-4H3 |
InChI Key |
OAKCUGNLOVTNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.